molecular formula C29H26N4O3 B10863266 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B10863266
M. Wt: 478.5 g/mol
InChI Key: WNXMQCVPMXQAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines indole, methoxyphenyl, and dihydropyrrolopyrazolone moieties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE can be achieved through a multi-step synthetic route. The key steps involve:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Construction of the Dihydropyrrolopyrazolone Core: This involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Final Assembly: The final step involves coupling the indole and dihydropyrrolopyrazolone fragments through a series of condensation reactions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Purification processes such as recrystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of alkylated indole derivatives.

Scientific Research Applications

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: can be compared with other similar compounds, such as:

    Indole derivatives: Compounds like 5-methoxyindole and 5-hydroxyindole.

    Dihydropyrrolopyrazolone derivatives: Compounds like 4,5-dihydropyrrolo[3,4-c]pyrazol-6-one.

The uniqueness of 5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-METHOXYPHENYL)-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its individual components or similar compounds.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H26N4O3/c1-35-20-12-13-23-22(16-20)19(17-30-23)14-15-33-28(21-10-6-7-11-24(21)36-2)25-26(18-8-4-3-5-9-18)31-32-27(25)29(33)34/h3-13,16-17,28,30H,14-15H2,1-2H3,(H,31,32)

InChI Key

WNXMQCVPMXQAER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(C3=O)NN=C4C5=CC=CC=C5)C6=CC=CC=C6OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.